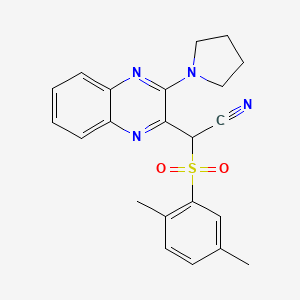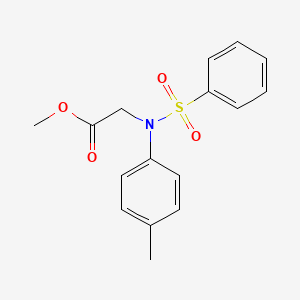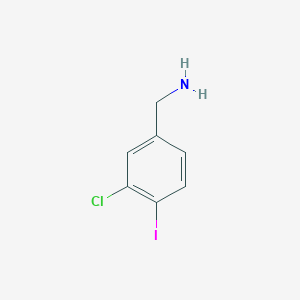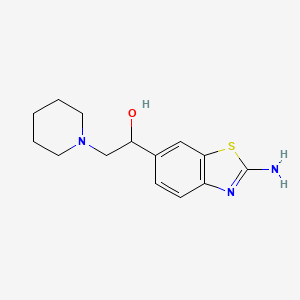![molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9](/img/structure/B2703113.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a tetrahydroquinoline group, a biphenyl group, and a sulfonamide group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups within the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various forms of catalysis . The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. The tetrahydroquinoline group would contain a nitrogen atom, the biphenyl group would consist of two connected phenyl rings, and the sulfonamide group would contain a sulfur atom bonded to an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing these groups can participate in a variety of chemical reactions. For example, the nitrogen in the tetrahydroquinoline group could act as a nucleophile, and the sulfonamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
PD-1/PD-L1 Inhibitors
Biphenyl derivatives, including the compound , have shown promise as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. These inhibitors play a crucial role in cancer immunotherapy by enhancing the body’s immune response against cancer cells. The advantages of biphenyl derivatives include oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties .
Capacitors and Transformers
Historically, polychlorinated biphenyls (PCBs) were widely used as electrical insulating fluids in capacitors and transformers. Approximately 50% of PCB usage was in capacitors, while transformers accounted for around 25%. Their excellent insulating properties made them valuable in these applications .
Hydraulic and Lubricating Fluids
PCBs were also employed as hydraulic and lubricating fluids, constituting approximately 6% of their total usage. Their stability and resistance to degradation made them suitable for these purposes .
Plasticizers and Fire Retardants
Blending PCBs with other chemicals allowed their use as plasticizers and fire retardants. These applications included products like caulks, adhesives, plastics, and carbonless copy paper. The combined usage of PCBs in these areas accounted for about 9% .
NCR Paper
NCR (No Carbon Required) paper, commonly used for creating duplicate or triplicate copies without carbon paper, incorporated PCBs at a level of less than 4%. The chemical properties of PCBs facilitated the transfer of ink from one sheet to another without the need for carbon sheets .
Other Minor Uses
While the above applications were major, there were additional minor uses of PCBs that are less well-documented. These may include experimental test batches or specialized applications that were unlikely to have been commercialized .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRMLGZWRSMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)




![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)
